molecular formula C18H33ClO B6265483 9-Octadecenoyl chloride CAS No. 7378-94-1

9-Octadecenoyl chloride

Cat. No.: B6265483
CAS No.: 7378-94-1
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-UHFFFAOYSA-N
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Description

Octadec-9-enoyl chloride, also widely known as oleoyl chloride , is an organic compound belonging to the class of acyl chlorides, with the molecular formula C18H33ClO and a molecular weight of 300.91 g/mol . This compound serves as a vital and versatile building block in synthetic organic chemistry and materials science research. Its primary value lies in its high reactivity, functioning as an acylating agent to introduce the oleoyl (C18:1) chain into target molecules. The mechanism of action involves the chloride group being an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This allows researchers to efficiently synthesize amides, esters, and ketones from corresponding carboxylic acids, amines, and alcohols under mild conditions. In practical research applications, octadec-9-enoyl chloride is a precursor for creating surfactants, lipid probes, and other complex organic molecules . Its derivatives, such as (E)-octadec-9-enoylglycine, have been investigated as novel collectors in the froth flotation separation of valuable minerals like spodumene ore . Furthermore, due to its unsaturated fatty acid backbone, it is of significant interest in the synthesis of lipid-based biomimetics and for modifying polymers to alter their surface properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should note that as an acyl chloride, it is moisture-sensitive and requires handling under anhydrous conditions to maintain its purity and reactivity. It is typically supplied as a liquid and may require cold-chain transportation and storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-9-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861738
Record name 9-​Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7378-94-1
Record name 9-​Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Protocol

  • Mixing Phase : Oleic acid is combined with excess thionyl chloride (molar ratio ~1:1.2–1.5) in an anhydrous environment.

  • Reflux Conditions : The mixture is heated to 40–60°C for 2–4 hours, during which HCl and SO₂ gases evolve.

  • Purification : Excess thionyl chloride is removed via distillation under reduced pressure, yielding a pale-yellow liquid.

Key Parameters

  • Temperature : Elevated temperatures (>60°C) risk decomposition of the acyl chloride.

  • Catalysts : None required, though inert atmospheres (N₂ or Ar) prevent oxidation of the unsaturated bond.

Performance Metrics

ParameterValueSource Citation
Yield85–90%
Purity90–92%
Reaction Time2–4 hours

This method is favored for its simplicity but requires rigorous gas scrubbing due to hazardous byproducts (HCl, SO₂).

Phosphorus Trichloride (PCl₃) Chlorination

Phosphorus trichloride offers a cost-effective alternative, particularly in industrial settings. The reaction follows a similar mechanism to thionyl chloride but involves PCl₃ as the chlorinating agent.

Industrial-Scale Synthesis

  • Gradual Addition : PCl₃ is added dropwise to oleic acid at 25–33°C to mitigate exothermic side reactions.

  • Thermal Activation : The mixture is heated to 55°C for 4 hours, forming phosphorous acid (H₃PO₃) as a byproduct.

  • Phase Separation : The lower H₃PO₃ layer is decanted, leaving crude octadec-9-enoyl chloride, which is vacuum-distilled.

Optimization Insights

  • Molar Ratio : A 1:1.1 ratio of oleic acid to PCl₃ minimizes unreacted starting material.

  • Safety : Corrosive reagents necessitate glass-lined reactors and personal protective equipment.

Performance Metrics

ParameterValueSource Citation
Yield88–92%
Purity90–95%
Reaction Time4–6 hours

While efficient, this method generates acidic waste (H₃PO₃), complicating disposal.

Triphosgene (C₃Cl₆O₃) Method: A Safer Alternative

Triphosgene, a solid substitute for gaseous phosgene, has gained traction for its safety and handling advantages. A Chinese patent (CN102731293A) details its use with oleic acid and N,N-dimethylformamide (DMF) as a catalyst.

Patent Protocol Highlights

  • Oleic Acid Pretreatment : Industrial-grade oleic acid is heated to 110–130°C for 0.5–1 hour to remove moisture.

  • Catalyzed Reaction : Purified oleic acid, triphosgene (molar ratio 1:1–3:1), and DMF (10–30 mol%) are reacted at 40–80°C for 0.5–8 hours.

  • Product Isolation : The upper layer is separated after 0.5–1 hour of settling, yielding 95% pure octadec-9-enoyl chloride.

Case Study: Example 6 from CN102731293A

  • Conditions : 28.2 g oleic acid, 14.8 g triphosgene, 1.46 g DMF, 60°C, 1 hour.

  • Outcome : 95% yield, 95% purity via Mohr titration.

Advantages Over Traditional Methods

  • Safety : Eliminates gaseous reagents (e.g., PCl₃, SOCl₂).

  • Scalability : Suitable for batch processing without specialized equipment.

Comparative Analysis of Synthesis Methods

The table below contrasts the three methods across critical parameters:

MethodThionyl ChloridePhosphorus TrichlorideTriphosgene
Reagent Cost ModerateLowHigh
Reaction Time 2–4 hours4–6 hours0.5–8 hours
Yield 85–90%88–92%90–95%
Purity 90–92%90–95%95%
Byproducts HCl, SO₂H₃PO₃CO₂, HCl
Safety Concerns HighModerateLow
Source

Triphosgene emerges as the superior method for high-purity applications, while PCl₃ remains industrially viable for bulk production.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: Octadec-9-enoyl chloride readily undergoes nucleophilic substitution reactions with alcohols and amines to form esters and amides, respectively.

      Reagents: Alcohols (e.g., methanol, ethanol), amines (e.g., methylamine, ethylamine).

      Conditions: Anhydrous solvent, base (e.g., pyridine) to neutralize HCl byproduct.

      Products: Esters (e.g., octadec-9-enoyl methyl ester), amides (e.g., octadec-9-enoyl amide).

  • Hydrolysis: In the presence of water, octadec-9-enoyl chloride hydrolyzes to form octadec-9-enoic acid and hydrochloric acid.

      Reagents: Water.

      Conditions: Aqueous medium, room temperature.

      Products: Octadec-9-enoic acid, hydrochloric acid.

Scientific Research Applications

Chemistry:

    Synthesis of Esters and Amides: Octadec-9-enoyl chloride is widely used in organic synthesis to prepare esters and amides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine:

    Lipid Research: It is used in the synthesis of lipid derivatives for studying biological membranes and lipid metabolism.

    Drug Development: Octadec-9-enoyl chloride derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Polymer Production: It is used as a monomer in the production of bio-based polyurethanes and other polymers, contributing to the development of sustainable materials.

Mechanism of Action

Molecular Targets and Pathways:

    Acylation Reactions: Octadec-9-enoyl chloride acts as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility
Z-Octadec-9-enoyl Chloride 365.1 0.867 Organic solvents
DOTAP Chloride N/A N/A Aqueous/organic

Research Findings

  • Corrosion Inhibition: E-octadec-9-enoyl chloride derivatives demonstrated high efficacy as sustainable corrosion inhibitors, attributed to their ability to form stable protective layers on metal surfaces .
  • Lipid Bilayer Studies : Z-isomer-containing phospholipids (e.g., POPC, DOTAP) are critical in membrane dynamics and liposome-based delivery systems due to their structural similarity to natural lipids .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for octadec-9-enoyl chloride, and how can purity be optimized?

  • Methodological Answer : Octadec-9-enoyl chloride is typically synthesized via the reaction of oleic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include refluxing in inert solvents (e.g., dichloromethane) and removing byproducts (e.g., HCl, SO₂) under reduced pressure. Purity optimization involves rigorous drying of starting materials, inert gas purging, and post-synthesis purification via fractional distillation or column chromatography. Confirm purity using FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (olefinic protons at δ 5.3–5.4 ppm) .

Q. How should researchers characterize the structural and physicochemical properties of octadec-9-enoyl chloride?

  • Methodological Answer : Structural characterization requires:

  • Spectroscopy : ¹³C NMR to confirm carbonyl (δ ~170 ppm) and acyl chloride functionality.
  • Chromatography : GC-MS or HPLC to assess purity and detect side products (e.g., residual oleic acid).
    Physicochemical properties (e.g., density: 0.867 g/cm³, boiling point: 365.1°C) should be validated using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) for aggregation studies .

Q. What safety protocols are critical when handling octadec-9-enoyl chloride in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid moisture to prevent hydrolysis to oleic acid and HCl. Store under inert gas (argon/nitrogen) at 4°C. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels. Documented MSDS/SDS data (e.g., from Sigma-Aldrich) should guide risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for octadec-9-enoyl chloride in lipid conjugation studies?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or trace moisture. Design controlled experiments:

  • Vary solvent systems (e.g., DMF vs. THF) to assess nucleophilicity effects.
  • Use Karl Fischer titration to quantify moisture in reaction mixtures.
  • Compare kinetic data (e.g., via UV-Vis monitoring of acylation rates) under inert vs. ambient conditions. Statistical tools (ANOVA) can validate reproducibility .

Q. What experimental strategies improve the stability of octadec-9-enoyl chloride in phospholipid synthesis for drug delivery systems?

  • Methodological Answer : Stabilization approaches include:

  • Microencapsulation : Embed the compound in cyclodextrins or liposomes to shield from hydrolysis.
  • Low-temperature synthesis : Conduct reactions at –20°C to slow degradation.
  • Additives : Introduce radical scavengers (e.g., BHT) to prevent oxidation of the Z-olefin. Validate stability via accelerated aging tests (40°C/75% RH) and LC-MS monitoring .

Q. How can computational modeling complement experimental studies of octadec-9-enoyl chloride’s interfacial behavior in lipid bilayers?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s insertion into lipid membranes. Parameters include:

  • Force fields : CHARMM36 for acyl chain dynamics.
  • Free energy calculations : Umbrella sampling to quantify binding affinity.
    Cross-validate with experimental data (e.g., surface plasmon resonance for membrane interaction kinetics) .

Q. What methodologies are effective for analyzing trace impurities in octadec-9-enoyl chloride batches?

  • Methodological Answer : Employ hyphenated techniques:

  • GC-MS/MS : Detect volatile impurities (e.g., residual thionyl chloride).
  • HPLC-ELSD : Quantify non-volatile contaminants (e.g., oleic acid).
    Calibration curves using spiked standards ensure accuracy. Report limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include:

  • Detailed stoichiometry : Molar ratios of oleic acid to acylating agents.
  • Reaction monitoring : TLC/Rf values and quenching conditions.
  • Purification logs : Solvent gradients in chromatography.
    Follow reporting standards from journals like Oriental Journal of Chemistry, emphasizing raw data archiving in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response data in octadec-9-enoyl chloride toxicity assays?

  • Methodological Answer : Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Compare groups via Student’s t-test or Mann-Whitney U test, depending on data normality. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

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